molecular formula C15H12Cl2N2O2 B103670 N,N'-Bis-(3-chloro-phenyl)-malonamide CAS No. 17722-14-4

N,N'-Bis-(3-chloro-phenyl)-malonamide

Cat. No. B103670
CAS RN: 17722-14-4
M. Wt: 323.2 g/mol
InChI Key: XZWOXAMUBVDXBL-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

3-chloroaniline (5.01 g) and diethyl malonate (2.51 ml) were combined in a flask and heated to 220° C. utilizing a short path condenser with nitrogen bleed over the reaction to remove reaction ethanol. The reaction was stirred for 18 hours and then cooled to room temperature. The solid that had formed in the flask was broken up in diethyl ether 30 mL to give free flowing orange solid upon filtration and washing with ether (3.75 g). LRMS (ES+) m/z (M+H)+ 322.9.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]([O:17]CC)(=O)[CH2:10][C:11]([O:13]CC)=O>C(OCC)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11](=[O:13])[CH2:10][C:9]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=2)=[O:17])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
2.51 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bleed over the reaction
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
reaction ethanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid that had formed in the flask
CUSTOM
Type
CUSTOM
Details
to give free
FILTRATION
Type
FILTRATION
Details
upon filtration
WASH
Type
WASH
Details
washing with ether (3.75 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C(C=CC1)NC(CC(=O)NC1=CC(=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.